molecular formula C17H25N5 B5159058 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine

Cat. No. B5159058
M. Wt: 299.4 g/mol
InChI Key: UUGSPBNHHVEIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine is a chemical compound that is commonly referred to as L-733,060. It is a selective antagonist of the neurokinin-1 (NK1) receptor and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

L-733,060 selectively binds to the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor, which is a member of the G protein-coupled receptor family. The N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor is primarily involved in the regulation of pain, inflammation, and stress response. By binding to the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor, L-733,060 blocks the binding of the neuropeptide substance P, which is the primary ligand for the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor. This results in a decrease in pain, inflammation, and stress response.
Biochemical and Physiological Effects:
L-733,060 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to decrease the release of stress hormones, such as cortisol and adrenaline. In addition, L-733,060 has been shown to increase the release of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

One of the advantages of using L-733,060 in lab experiments is its high selectivity for the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor. This allows researchers to study the specific effects of blocking the N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine receptor without affecting other receptors. However, one of the limitations of using L-733,060 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on L-733,060. One area of research is the potential use of L-733,060 in the treatment of anxiety disorders and substance abuse disorders. Another area of research is the potential use of L-733,060 in pain management. Additionally, researchers may investigate the potential use of L-733,060 in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential use of L-733,060 in the treatment of other diseases that are associated with inflammation and stress response.

Synthesis Methods

The synthesis of L-733,060 involves several steps. The first step is the preparation of 2-(1H-imidazol-1-yl)pyridine, which is then treated with 3-chloromethylpropylamine to produce the intermediate compound, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propylamine. This intermediate compound is then reacted with 4-piperidinone to produce L-733,060.

Scientific Research Applications

L-733,060 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. It has also been studied for its potential use in the treatment of anxiety disorders, substance abuse disorders, and pain management.

properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5/c1-2-9-21-10-5-16(6-11-21)20-13-15-4-3-7-19-17(15)22-12-8-18-14-22/h3-4,7-8,12,14,16,20H,2,5-6,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSPBNHHVEIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-propylpiperidin-4-amine

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